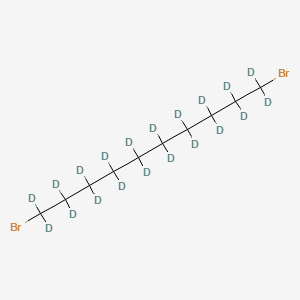

1,10-Dibromodecane-D20

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,10-Dibromodecane-D20 is a deuterium-labeled version of 1,10-Dibromodecane. It is a compound with the molecular formula C10D20Br2, where deuterium atoms replace the hydrogen atoms. This compound is primarily used in scientific research due to its unique properties imparted by the presence of deuterium .

Métodos De Preparación

1,10-Dibromodecane-D20 is synthesized through the bromination of decane-d20. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions include maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions .

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same bromination reaction but with enhanced safety measures and optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

1,10-Dibromodecane-D20 undergoes several types of chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-). .

Elimination Reactions: It can also undergo elimination reactions to form alkenes. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide yields decane-d20-diol, while elimination with potassium tert-butoxide yields decene-d20 .

Aplicaciones Científicas De Investigación

1,10-Dibromodecane-D20 has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules and in the study of reaction mechanisms involving deuterium-labeled compounds

Biology: It is used in metabolic studies to trace the incorporation and distribution of deuterium-labeled compounds in biological systems

Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of deuterium-labeled drugs

Industry: It is used in the production of specialty chemicals and materials with enhanced properties due to the presence of deuterium

Mecanismo De Acción

The mechanism of action of 1,10-Dibromodecane-D20 involves its interaction with various molecular targets and pathways. The presence of deuterium atoms affects the compound’s pharmacokinetic and metabolic profiles, leading to differences in absorption, distribution, metabolism, and excretion compared to its non-deuterated counterpart . This makes it a valuable tool in drug development and metabolic studies .

Comparación Con Compuestos Similares

1,10-Dibromodecane-D20 is unique due to the presence of deuterium atoms, which impart distinct properties compared to similar compounds such as:

1,10-Dibromodecane: The non-deuterated version, which lacks the unique properties imparted by deuterium

1,10-Diiododecane: Another halogenated decane, but with iodine atoms instead of bromine, leading to different reactivity and applications

1,10-Dichlorodecane: Similar to 1,10-Dibromodecane but with chlorine atoms, resulting in different chemical behavior and uses

These comparisons highlight the uniqueness of this compound and its specific applications in scientific research .

Actividad Biológica

1,10-Dibromodecane-D20 is a synthetic compound derived from 1,10-dibromodecane, where all hydrogen atoms in the decane chain are replaced by deuterium (²H). This isotopic labeling enhances its utility in various scientific applications, particularly in studying biological membranes and molecular dynamics through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and neutron scattering.

Structural Characteristics

- Chemical Formula : C₁₀H₁₈Br₂D₂₀

- Molecular Weight : 315.00 g/mol

- Structure : A linear decane chain with bromine atoms at the terminal positions (C1 and C10).

Biological Applications

This compound serves primarily as a probe molecule in biological research. Its unique isotopic properties allow for detailed studies of biological membranes and molecular interactions.

1. Membrane Studies

- Functionality : The incorporation of this compound into lipid bilayers enables researchers to investigate the dynamics of membrane lipids and their interactions with proteins and other biomolecules.

- Techniques Used :

- NMR Spectroscopy : Provides insights into the structural dynamics of membrane components.

- Neutron Scattering : Facilitates the examination of molecular arrangements within membranes.

2. NMR Spectroscopy

- The deuterium substitution alters NMR signals, allowing for the differentiation between protons in complex biological systems. This property is crucial for studying:

- Lipid dynamics

- Protein interactions

- Membrane fluidity

Case Study 1: Membrane Dynamics

A study utilized this compound to explore lipid bilayer dynamics. The findings indicated that deuterated lipids exhibited distinct mobility patterns compared to their hydrogenated counterparts, providing deeper insights into membrane fluidity and protein-lipid interactions .

Case Study 2: Neutron Scattering Experiments

In neutron scattering experiments, the high neutron scattering cross-section of deuterium was leveraged to highlight specific molecular regions within complex biological systems. This approach allowed researchers to map out structural changes in lipid membranes upon interaction with various proteins .

Research Findings Summary Table

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Membrane Dynamics | NMR Spectroscopy | Deuterated lipids showed altered mobility patterns |

| Protein-Lipid Interactions | Neutron Scattering | Structural changes in membranes were mapped effectively |

| Molecular Dynamics | Solid-State NMR | Insights into conformational order of bromoalkanes |

Propiedades

IUPAC Name |

1,10-dibromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-icosadeuteriodecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20Br2/c11-9-7-5-3-1-2-4-6-8-10-12/h1-10H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTQHJCOHNAFHRE-KHKAULECSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCBr)CCCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20Br2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: 1,10-Dibromodecane-D20 serves as a deuterated spacer unit within the semiflexible polyether. This deuteration is key for using deuteron NMR to study the polyether's behavior in the nematic melt phase. Specifically, the deuterium atoms in the this compound allow researchers to probe the conformation and orientation of the spacer units relative to the nematic director axis. []

A: Deuteron NMR reveals that the C-D bonds within the this compound units maintain a consistent orientation of approximately 70° relative to the local nematic director, even while undergoing rapid reorientation. This finding suggests that the this compound spacers adopt highly extended trans conformations and exhibit a high degree of orientational order within the nematic melt. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.